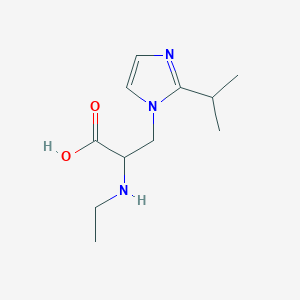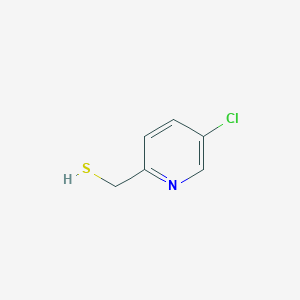
(5-Chloropyridin-2-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloropyridin-2-yl)methanethiol is an organosulfur compound with a molecular formula of C6H6ClNS It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a methanethiol group is attached to the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)methanethiol typically involves the chlorination of pyridine followed by the introduction of a methanethiol group. One common method involves the reaction of 5-chloropyridine with methanethiol in the presence of a base such as sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5-Chloropyridin-2-yl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
科学的研究の応用
(5-Chloropyridin-2-yl)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (5-Chloropyridin-2-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and regulation.
類似化合物との比較
Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative with similar chemical properties.
5-Chloropyridin-2-yl)methanamine: Another derivative with an amine group instead of a thiol group.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine and pyrimidine ring system.
Uniqueness
(5-Chloropyridin-2-yl)methanethiol is unique due to the presence of both a chlorine atom and a methanethiol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C6H6ClNS |
|---|---|
分子量 |
159.64 g/mol |
IUPAC名 |
(5-chloropyridin-2-yl)methanethiol |
InChI |
InChI=1S/C6H6ClNS/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 |
InChIキー |
AGCCYBZLGNUHMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Cl)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


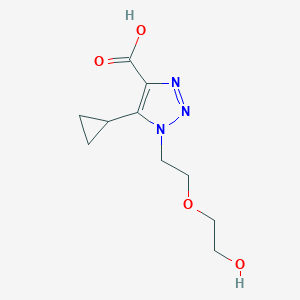
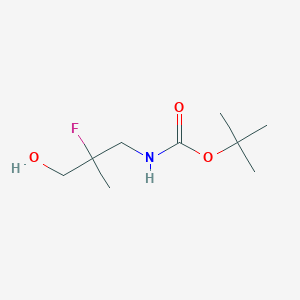
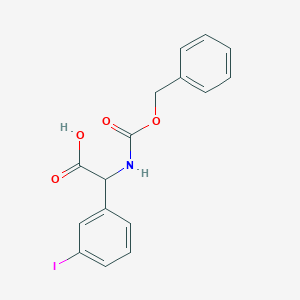
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)
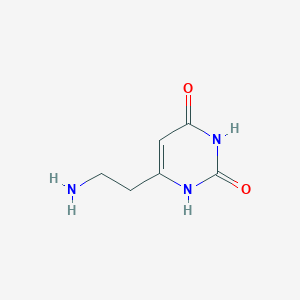
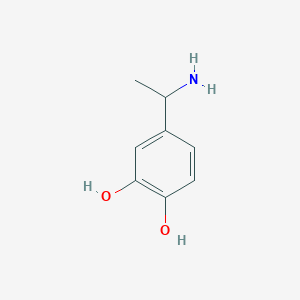
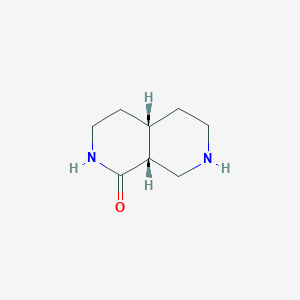
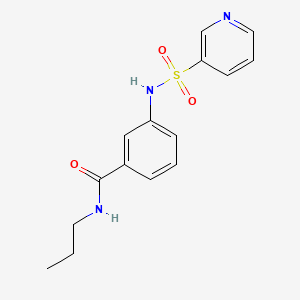
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
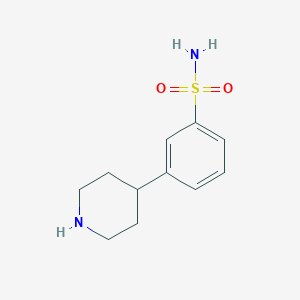
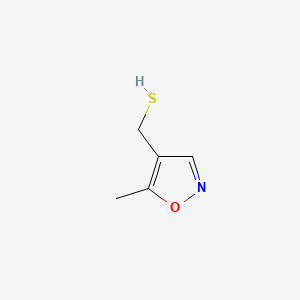
![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)
